3-((1-Methylpiperidin-4-yl)oxy)propanoic acid
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Overview
Description
3-((1-Methylpiperidin-4-yl)oxy)propanoic acid is a chemical compound with the molecular formula C9H17NO3 It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an ether linkage to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid typically involves the reaction of 1-methylpiperidine with an appropriate propanoic acid derivative. One common method is the etherification of 1-methylpiperidine with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpiperidin-4-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-Methylpiperidin-4-yl)oxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((1-Methylpiperidin-4-yl)oxy)butanoic acid: Similar structure with an additional carbon in the alkyl chain.
3-((1-Methylpiperidin-4-yl)oxy)acetic acid: Similar structure with a shorter alkyl chain.
3-((1-Methylpiperidin-4-yl)oxy)propanoic acid hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, ether linkage, and propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-10-5-2-8(3-6-10)13-7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
NSUQLISXZTYDCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OCCC(=O)O |
Origin of Product |
United States |
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